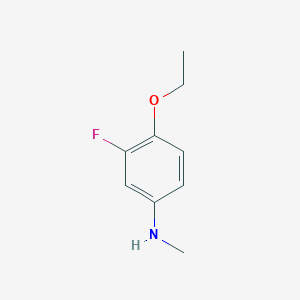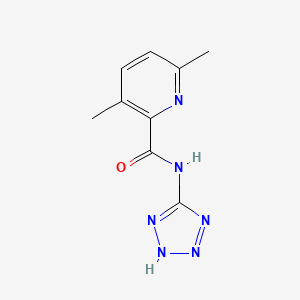
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. This compound features two aromatic rings substituted with bromine, methoxy, and methyl groups, connected by an ethanedione moiety. Such compounds are often of interest in organic synthesis and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromoaniline and 4-methoxy-3-methylbenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding imine.
Oxidation: The imine is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the ethanedione moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing continuous flow reactors to ensure efficient mixing and reaction.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloro-phenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-2-(4-hydroxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C16H13BrO3 |
|---|---|
Molekulargewicht |
333.18 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H13BrO3/c1-10-8-12(6-7-14(10)20-2)16(19)15(18)11-4-3-5-13(17)9-11/h3-9H,1-2H3 |
InChI-Schlüssel |
ZFXAMGKMJVDLRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8273546.png)











![3-(2-methoxyethyl)-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8273649.png)

